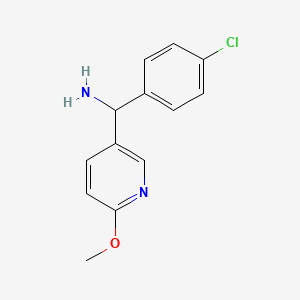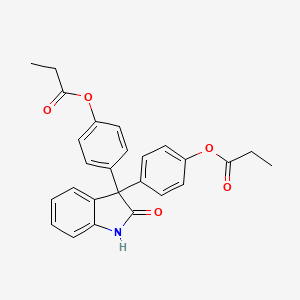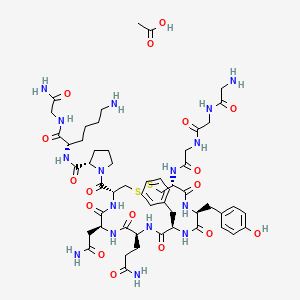
Terlipressin Diacetate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terlipressin Diacetate Salt is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It is a prodrug of lypressin, or lysine vasopressin, and has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This compound is primarily used in the treatment of hepatorenal syndrome and variceal bleeding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Terlipressin Diacetate Salt is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of protected amino acids using reagents such as carbodiimides and coupling agents like HOBt (1-Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) . The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid support, followed by cleavage from the resin and purification using high-performance liquid chromatography (HPLC) . The final product is then converted to its diacetate salt form for stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
Terlipressin Diacetate Salt undergoes various chemical reactions, including:
Oxidation: Terlipressin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can revert the oxidized form back to its reduced state.
Substitution: Amino acid residues in Terlipressin can undergo substitution reactions to modify its structure and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . Substitution reactions often involve the use of specific amino acid derivatives and coupling agents .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of Terlipressin, as well as modified peptides with substituted amino acid residues .
Wissenschaftliche Forschungsanwendungen
Terlipressin Diacetate Salt has a wide range of scientific research applications:
Wirkmechanismus
Terlipressin Diacetate Salt acts as a vasopressin receptor agonist, specifically targeting the V1 receptor . Upon administration, it is converted to its active form, lypressin, which exerts vasoconstrictive effects by binding to V1 receptors on vascular smooth muscle cells . This binding triggers a cascade of intracellular events leading to increased intracellular calcium levels and subsequent vasoconstriction . The primary molecular targets are the V1 receptors, and the pathways involved include the phospholipase C (PLC) pathway and the inositol triphosphate (IP3) signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vasopressin: An endogenous neurohormone with vasoconstrictive properties.
Desmopressin: A synthetic analogue of vasopressin used primarily for its antidiuretic effects.
Uniqueness
Terlipressin Diacetate Salt is unique due to its longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This makes it more effective in conditions requiring sustained vasoconstriction, such as hepatorenal syndrome and variceal bleeding .
Eigenschaften
Molekularformel |
C54H78N16O17S2 |
|---|---|
Molekulargewicht |
1287.4 g/mol |
IUPAC-Name |
acetic acid;(2S)-1-[(4R,7S,10S,13R,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-,38-;/m0./s1 |
InChI-Schlüssel |
BYDVFOPTAIPAGA-XLCYGNDGSA-N |
Isomerische SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Kanonische SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
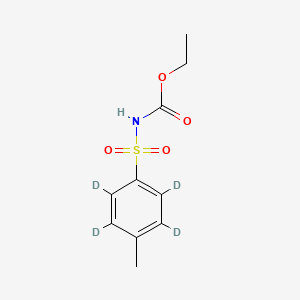
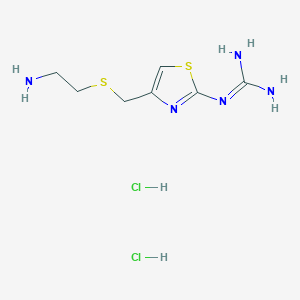
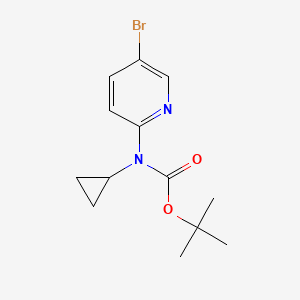
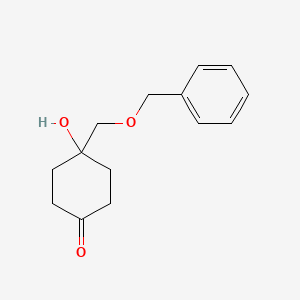
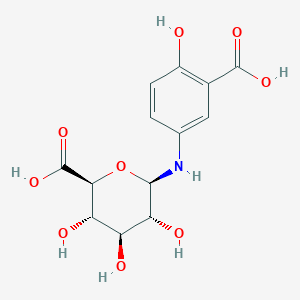
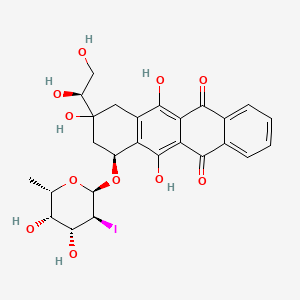

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
